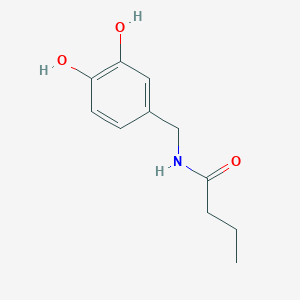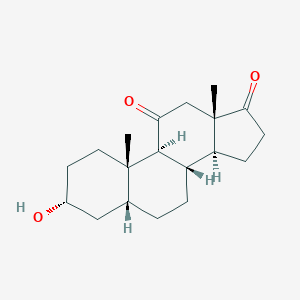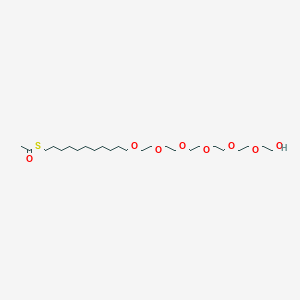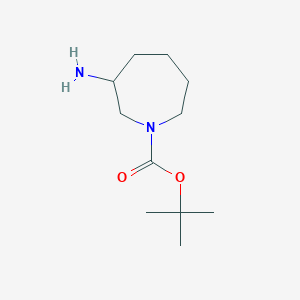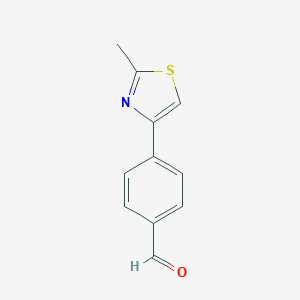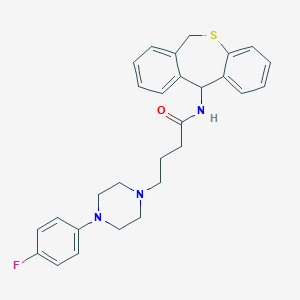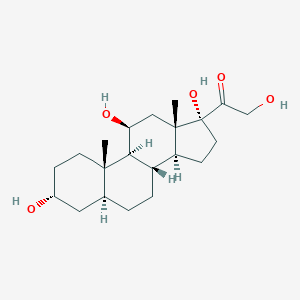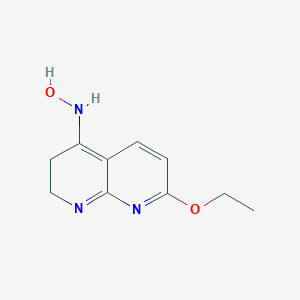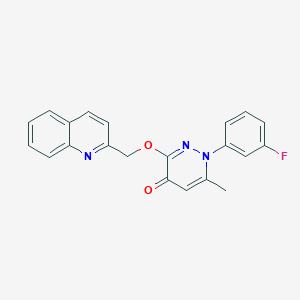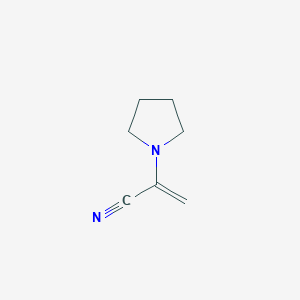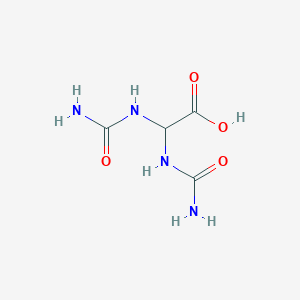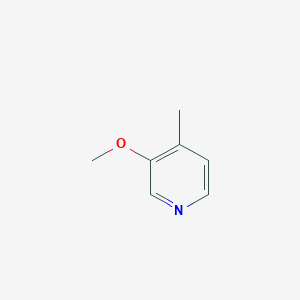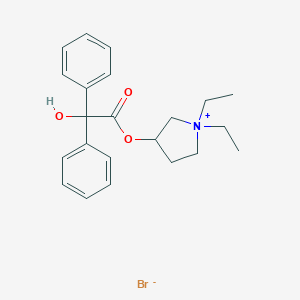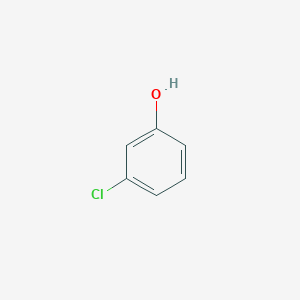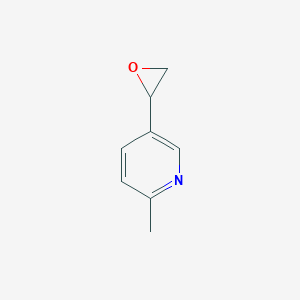
2-Methyl-5-(oxiran-2-yl)pyridine
Übersicht
Beschreibung
“2-Methyl-5-(oxiran-2-yl)pyridine” is a chemical compound with the CAS Number: 145908-63-0 . It has a molecular weight of 135.17 . The IUPAC name for this compound is 2-methyl-5-(2-oxiranyl)pyridine . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-5-(oxiran-2-yl)pyridine” were not found, a related compound, 2-methyl-5-ethylpyridine, has been synthesized from the cyclic acetaldehyde ammonia trimer (AAT) in a semi-batch reactor . The reaction was promoted by ammonium acetate .Molecular Structure Analysis
The InChI code for “2-Methyl-5-(oxiran-2-yl)pyridine” is 1S/C8H9NO/c1-6-2-3-7 (4-9-6)8-5-10-8/h2-4,8H,5H2,1H3 .Physical And Chemical Properties Analysis
“2-Methyl-5-(oxiran-2-yl)pyridine” is a liquid at room temperature . It has a molecular weight of 135.17 . The storage temperature for this compound is -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chromophore Behavior and Proton Transfer
Studies on pyridine derivatives like 2-(1H-pyrazol-5-yl)pyridine and its derivatives have shown that these compounds exhibit unique photoinduced behaviors, such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These behaviors are manifested by dual luminescence and irreversible kinetic coupling, highlighting their potential in photophysics and photochemistry research (Vetokhina et al., 2012).
Luminescent Heterocyclic Compounds
Pyridylthiazoles, which are structurally related to pyridine derivatives, have been studied for their absorption, fluorescence, and excitation spectra at various pH values. These compounds exhibit high fluorescence quantum yields and large Stokes shifts, making them promising candidates for metal sensing and laser dye applications (Grummt et al., 2007).
Coordination Chemistry and Biological Sensing
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been explored for over 15 years. These compounds have shown significant potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, highlighting their versatility compared to more traditional terpyridines (Halcrow, 2005).
Catalytic Methylation of Pyridines
Research into the catalytic methylation of pyridines has developed a method that directly introduces a methyl group onto the aromatic ring, using feedstock chemicals like methanol and formaldehyde. This method leverages the reactivity between aromatic and non-aromatic compounds, opening new avenues for synthesizing methylated pyridine derivatives, which could be analogous to "2-Methyl-5-(oxiran-2-yl)pyridine" in terms of their methylation patterns and applications in organic synthesis (Grozavu et al., 2020).
Safety And Hazards
“2-Methyl-5-(oxiran-2-yl)pyridine” is classified as a dangerous compound. The hazard statements associated with it are H227, H302, H311, H315, H319, H336, H341, H350, H361, H373, H401 . The precautionary statements are P201, P202, P210, P260, P261, P264, P270, P271, P273, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P330, P332+P313, P337+P313, P361, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Eigenschaften
IUPAC Name |
2-methyl-5-(oxiran-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7(4-9-6)8-5-10-8/h2-4,8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDYZYNGKZDEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(oxiran-2-yl)pyridine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

